![molecular formula C21H15N3O4 B6059331 3-(3-methoxyphenyl)-2-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B6059331.png)
3-(3-methoxyphenyl)-2-(4-nitrophenyl)-4(3H)-quinazolinone
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Overview
Description
3-(3-methoxyphenyl)-2-(4-nitrophenyl)-4(3H)-quinazolinone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MNQ and has been the subject of several research studies that have explored its synthesis, mechanism of action, and potential uses in various fields of science.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-2-(4-nitrophenyl)-4(3H)-quinazolinone involves the inhibition of certain enzymes and proteins that are involved in various biological processes. This compound has been found to inhibit the activity of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-methoxyphenyl)-2-(4-nitrophenyl)-4(3H)-quinazolinone have been extensively studied. This compound has been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines. It has also been found to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(3-methoxyphenyl)-2-(4-nitrophenyl)-4(3H)-quinazolinone in lab experiments is its ability to inhibit the activity of tyrosine kinase, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, one of the limitations of using this compound is that it may have off-target effects on other enzymes and proteins, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 3-(3-methoxyphenyl)-2-(4-nitrophenyl)-4(3H)-quinazolinone. One direction is to explore its potential applications in the treatment of various diseases, including cancer and inflammatory disorders. Another direction is to further investigate its mechanism of action and identify its molecular targets. Additionally, research could be conducted to optimize the synthesis of this compound and improve its purity and yield.
Synthesis Methods
The synthesis of 3-(3-methoxyphenyl)-2-(4-nitrophenyl)-4(3H)-quinazolinone involves the condensation of 3-methoxyaniline and 4-nitrobenzaldehyde in the presence of a suitable catalyst. The resulting product is then purified through recrystallization to obtain a high yield of the pure compound.
Scientific Research Applications
3-(3-methoxyphenyl)-2-(4-nitrophenyl)-4(3H)-quinazolinone has been studied extensively for its potential applications in scientific research. This compound has been found to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor properties.
properties
IUPAC Name |
3-(3-methoxyphenyl)-2-(4-nitrophenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c1-28-17-6-4-5-16(13-17)23-20(14-9-11-15(12-10-14)24(26)27)22-19-8-3-2-7-18(19)21(23)25/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMCVBWXTLEOGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one |
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